molecular formula C17H18F2N2O3S B5361050 1-(3,4-difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

1-(3,4-difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B5361050
M. Wt: 368.4 g/mol
InChI Key: YJBLRRCNOXKZAB-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3,4-difluorobenzenesulfonyl group and a 2-methoxyphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.

Mode of Action

It is known to interact with its target, pyruvate kinase pkm . The interaction between the compound and its target could lead to changes in the enzymatic activity of Pyruvate kinase PKM, potentially affecting the glycolysis pathway.

Biochemical Pathways

The compound’s interaction with Pyruvate kinase PKM suggests that it may affect the glycolysis pathway . Glycolysis is a critical biochemical pathway responsible for the breakdown of glucose, providing energy and metabolic intermediates for cells. Any changes in this pathway could have downstream effects on cellular energy production and other metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine typically involves a multi-step process. One common method starts with the preparation of 3,4-difluorobenzenesulfonyl chloride, which is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted products where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

1-(3,4-difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
  • 1-(3,4-difluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine
  • 1-(3,4-difluorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

Uniqueness

1-(3,4-difluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both the difluorobenzenesulfonyl and methoxyphenyl groups. These functional groups impart distinct chemical properties, such as increased stability and specific reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-24-17-5-3-2-4-16(17)20-8-10-21(11-9-20)25(22,23)13-6-7-14(18)15(19)12-13/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBLRRCNOXKZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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